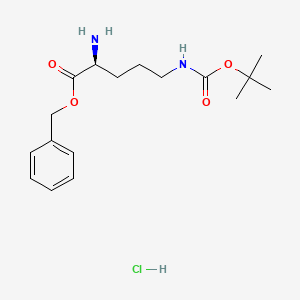![molecular formula C15H28N2O5 B6309273 3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid CAS No. 2108304-93-2](/img/structure/B6309273.png)
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid typically involves multiple steps:
Protection of the amine group: The initial step often involves protecting the amine group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the morpholine ring: The next step involves the formation of the morpholine ring, which can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Coupling reaction: The protected amine and the morpholine derivative are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of the morpholine ring and the Boc protecting group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}propanoic acid: Lacks the morpholine ring, making it less versatile in certain applications.
3-{[(Morpholin-4-yl)propyl]amino}propanoic acid: Does not have the Boc protecting group, which can affect its stability and reactivity.
Uniqueness
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid is unique due to the combination of the Boc protecting group and the morpholine ring. This combination provides enhanced stability, reactivity, and versatility in various chemical and biochemical applications.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-morpholin-4-ylpropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-15(2,3)22-14(20)17(8-5-13(18)19)7-4-6-16-9-11-21-12-10-16/h4-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUZRJGQBAGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN1CCOCC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoicacid](/img/structure/B6309203.png)
![3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309216.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(Tert-butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6309232.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309257.png)
![3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
amino}propanoic acid](/img/structure/B6309276.png)
